molecular formula C9H9NO5 B1588893 2-(4-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-30-6

2-(4-Methoxy-2-nitrophenyl)acetic acid

Cat. No. B1588893
CAS RN: 20876-30-6
M. Wt: 211.17 g/mol
InChI Key: XCGMUHYKYLADKO-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-2-nitrophenyl)acetic acid” belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular formula of “2-(4-Methoxy-2-nitrophenyl)acetic acid” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) .

Scientific Research Applications

Protecting Group in Organic Synthesis

2-(4-Methoxy-2-nitrophenyl)acetic acid and its derivatives serve as protecting groups for hydroxyl functions in organic synthesis. The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, offers selective protection for hydroxyl groups and can be removed without affecting other sensitive functional groups, demonstrating its utility in complex carbohydrate transformations (Daragics & Fügedi, 2010).

Reactivity and Binding Studies

The reactivity of (4-nitrophenyl)acetic acid derivatives with urea/thiourea derivatives underlines its role in studying hydrogen bonding and deprotonation equilibria. These studies are crucial for understanding the behavior of organic molecules in different solvents and could lead to the development of new chemical sensors or catalysts (Pérez-Casas & Yatsimirsky, 2008).

Synthesis of Cyclic Hydroxamic Acids and Lactams

2-(4-Methoxy-2-nitrophenyl)acetic acid is an intermediate in the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton. These compounds are important due to their biological activities and potential applications in agriculture and medicine (Hartenstein & Sicker, 1993).

Studies on Aromatic Reactivity

Research on the cleavage of disubstituted phenyltrimethylsilanes using (4-Methoxy-2-nitrophenyl)acetic acid derivatives provides insights into the additivity of substituent effects on reactivity. These studies are fundamental to understanding the principles governing organic reactions, which is essential for designing new synthetic pathways (Eaborn, Salih, & Walton, 1972).

Photocages and Photoaffinity Labeling

The methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, including 2-(4-Methoxy-2-nitrophenyl)acetic acid, have been used to construct photocages. These photocages are designed to release bioactive molecules upon irradiation with light of specific wavelengths, offering tools for controlled biological studies and therapeutic applications (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).

Safety And Hazards

The safety information for “2-(4-Methoxy-2-nitrophenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMUHYKYLADKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465084
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-2-nitrophenyl)acetic acid

CAS RN

20876-30-6
Record name (4-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl (4-methoxy-2-nitrophenyl)malonate (1.1 g; 3.53 mmol; 1 eq) in a mixture of EtOH (25 mL) and sodium hydroxide (25 mL; 1 M; 25 mmol; 7.07 eq) is heated for 1 h at 90° C. The solvents are removed under reduced pressure and the orange-yellow powder is suspended in THF (20 mL). After cooling down to 0° C., 5M HCl (20 mL) is added. The reaction mixture is refluxed at 85° C. for 1 h. After cooling down to room temperature, the 2 phases are separated and the organic phase is dried over MgSO4. The aqueous phase is treated twice with EtOAc (50 mL) and the combined organic phases are dried over MgSO4 then concentrated to dryness to afford 850 mg (100%) of the title compound as a brown solid. 1H NMR (DMSO-d6) δ 8.20-8.10 (m, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 3.0 Hz, 1H), 3.78 (s, 2H), 3.67 (s, 3H). HPLC (max plot) 89%; Rt 2.54 min. LC/MS: (ES+): 229.0 (M+NH4+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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